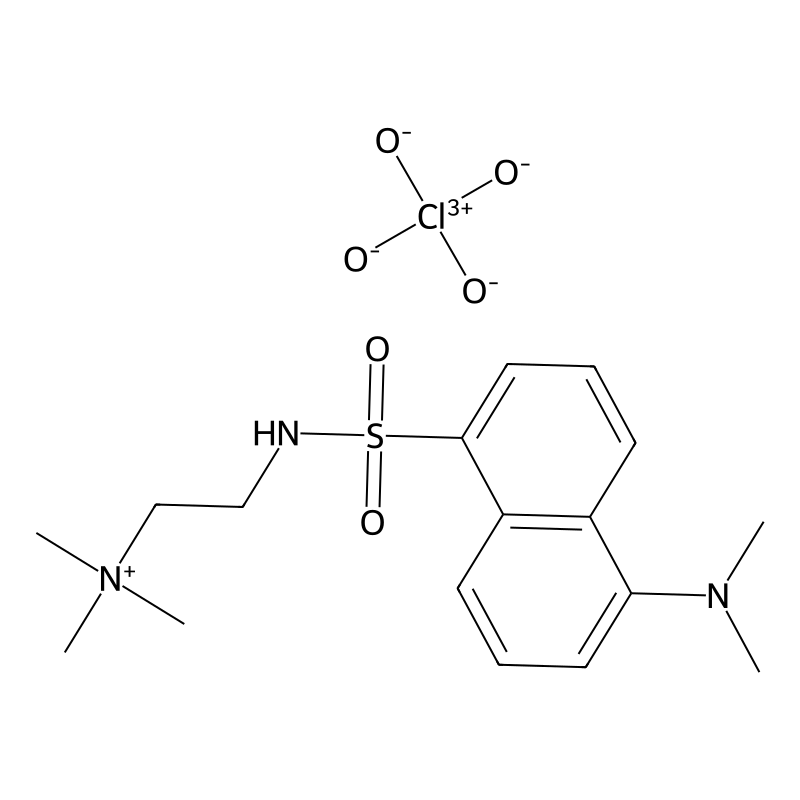

(1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Labeling and Tracking Biomolecules:

- DASP's amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it a valuable tool for labeling and tracking biomolecules like proteins and lipids.

- The positively charged trimethylammonium group in DASP facilitates its attachment to negatively charged biomolecules, while the aromatic ring system and sulfonamide group contribute to its solubility in both aqueous and organic solvents.

- Studies have shown that DASP can be effectively used to label biomolecules for applications such as fluorescence microscopy and flow cytometry [].

Drug Delivery Systems:

- DASP's ability to interact with both biological membranes and therapeutic agents makes it a potential candidate for developing drug delivery systems.

- Researchers are exploring the use of DASP in nanocarriers, which are microscopic particles that can encapsulate drugs and deliver them to specific cells or tissues.

- The positively charged nature of DASP could potentially aid in the cellular uptake of drug-loaded nanocarriers, while its amphiphilic properties could facilitate their interaction with biological membranes [].

Biosensors:

- DASP's ability to interact with specific biomolecules makes it a potential candidate for developing biosensors, which are devices that detect the presence of specific biological targets.

- Researchers are exploring the use of DASP in biosensors for the detection of various biomolecules, such as enzymes and DNA.

- The interaction between DASP and the target molecule could trigger a measurable signal, allowing for the detection of the target [].

Material Science Applications:

(1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate is a quaternary ammonium compound characterized by its complex structure, which includes a naphthalene ring, a sulfonamide group, and a trimethylammonium moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and biological research. Its unique structure allows for specific interactions with biological systems, making it a subject of interest in pharmacological studies.

- Drug delivery: DASP's ability to interact with both water and biological membranes could be useful for delivering drugs into cells [].

- Material science: DASP could be used to design self-assembling materials with unique properties due to its amphiphilic nature.

- Biosensors: The interaction of DASP with biomolecules could be exploited to develop biosensors for specific targets.

This compound exhibits significant biological activity, particularly in the context of antimicrobial and antiviral properties. Studies have shown that quaternary ammonium compounds can disrupt microbial membranes, leading to cell lysis. Furthermore, its structure may facilitate interactions with specific receptors or enzymes, enhancing its therapeutic potential against various pathogens .

Synthesis of (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate typically involves several steps:

- Naphthalene Sulfonation: Naphthalene is sulfonated to introduce the sulfonamide group.

- Amine Reaction: The resulting sulfonated naphthalene compound is then reacted with dimethylamine to form the dimethylaminonaphthalene derivative.

- Quaternization: The final step involves quaternizing the amine with an alkyl halide (such as ethyl iodide) to yield the trimethylammonium salt.

- Formation of Perchlorate Salt: The trimethylammonium compound is treated with perchloric acid to form the perchlorate salt.

Each step requires careful control of reaction conditions to optimize yield and purity.

The applications of (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate span multiple areas:

- Antimicrobial Agents: Due to its membrane-disrupting properties, it is explored as a potential disinfectant or antiseptic.

- Pharmaceutical Research: Its unique structure makes it suitable for studying structure-activity relationships in drug development.

- Biological Probes: It can serve as a fluorescent probe in biological assays due to its naphthalene component.

Interaction studies have focused on how this compound interacts with cellular membranes and various biomolecules. Research indicates that it can alter membrane permeability and affect cellular uptake mechanisms, making it valuable for drug delivery systems. Additionally, studies utilizing computational models have aimed at predicting its binding affinities to specific targets, enhancing understanding of its pharmacodynamics .

Several compounds exhibit structural similarities to (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate. Below are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzalkonium Chloride | Quaternary ammonium with long alkyl chains | Commonly used as a disinfectant; broad-spectrum activity |

| Cetyltrimethylammonium Bromide | Long-chain fatty amine | Used in personal care products; surfactant properties |

| Dimethyldodecylamine | Shorter alkyl chain than cetyl derivative | Focused on antimicrobial activity in industrial applications |

These compounds share the quaternary ammonium structure but differ in their alkyl chain lengths and functional groups, which influence their solubility, toxicity, and biological activity.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant